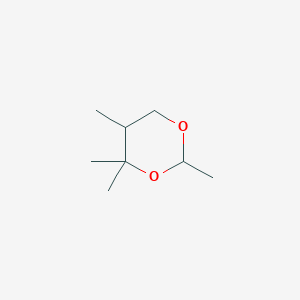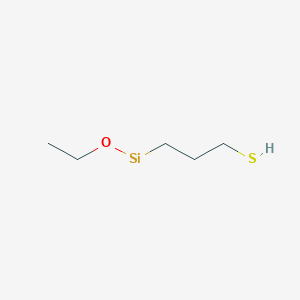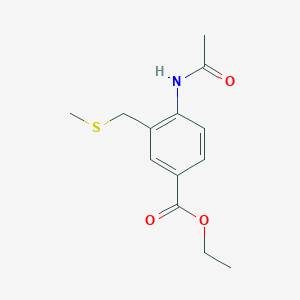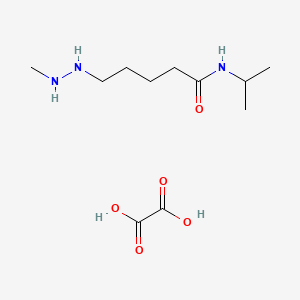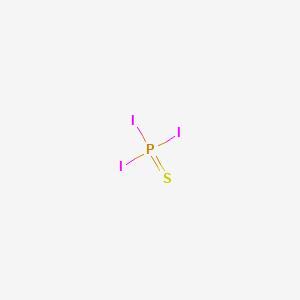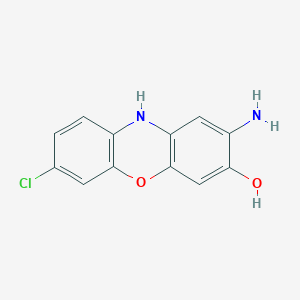
2-Amino-7-chloro-10H-phenoxazin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-10H-phenoxazin-3-OL is a chemical compound with the molecular formula C12H9ClN2O2. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 3-position of the phenoxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-10H-phenoxazin-3-OL typically involves the reaction of 2-amino-phenol with 2-chloroaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) chloride, and a base, such as sodium hydroxide, at elevated temperatures. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired phenoxazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-10H-phenoxazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
2-Amino-7-chloro-10H-phenoxazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenoxazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-10H-phenoxazin-3-OL involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound of 2-Amino-7-chloro-10H-phenoxazin-3-OL, known for its diverse applications in material science and medicine.
Phenothiazine: A structurally similar compound with applications in antipsychotic drugs and dyes.
Actinomycin D: A phenoxazine derivative used as an antibiotic and anticancer agent.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural modification enhances its biological activity and makes it a valuable compound for research in various fields .
Properties
CAS No. |
63463-87-6 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-amino-7-chloro-10H-phenoxazin-3-ol |
InChI |
InChI=1S/C12H9ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5,15-16H,14H2 |
InChI Key |
BOOXQVJCESLTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(N2)C=C(C(=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


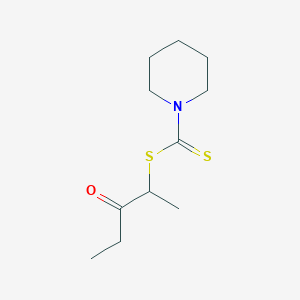
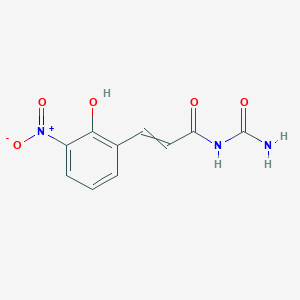
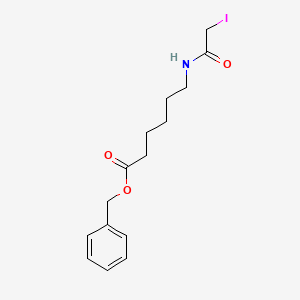
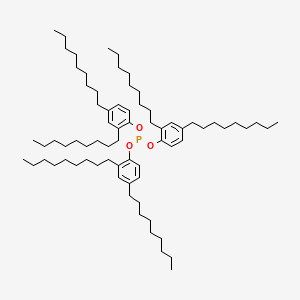
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

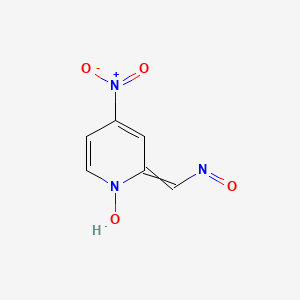
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)

